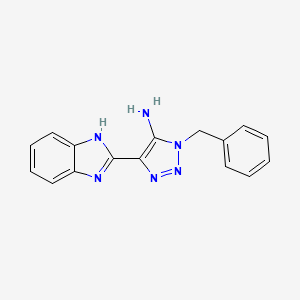
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These moieties are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Click Chemistry for Triazole Formation: The 1,2,3-triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Final Coupling Step: The benzimidazole and triazole units are then coupled, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the click chemistry step to enhance efficiency and yield, and employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced triazole derivatives, and various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for treating infections and certain types of cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, while the triazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-benzimidazol-2-yl)-1H-1,2,3-triazole: Lacks the benzyl group, which may affect its biological activity and solubility.
1-Benzyl-1H-1,2,3-triazole: Lacks the benzimidazole moiety, which significantly alters its biological properties.
2-(1H-benzimidazol-2-yl)-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to different reactivity and biological activity.
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions further enhances its utility as a synthetic intermediate.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Propriétés
Formule moléculaire |
C16H14N6 |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19) |
Clé InChI |
ZVQBGUWAUCQXOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Fluorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10900361.png)
![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10900369.png)
![6-amino-4-[5-(4-bromophenyl)furan-2-yl]-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile](/img/structure/B10900374.png)
![2-iodo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B10900381.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10900384.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10900388.png)
![{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B10900398.png)
![5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10900402.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10900410.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chloro-2-methylphenyl)amino]butanehydrazide](/img/structure/B10900412.png)

![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10900426.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10900431.png)
![2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10900436.png)
